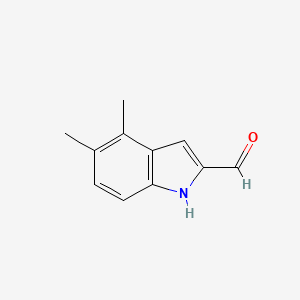

4,5-dimethyl-1H-indole-2-carbaldehyde

Description

Significance of the Indole (B1671886) Nucleus in Advanced Chemical Synthesis

Indole as a Privileged Scaffold in Heterocyclic Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological receptors with high affinity, making them exceptionally valuable in drug discovery. chula.ac.th The indole nucleus is a quintessential example of such a scaffold. researchgate.net It is a core component of a multitude of natural products, including alkaloids, peptides, and neurotransmitters like serotonin (B10506). chula.ac.th Its unique ability to mimic peptide structures and participate in various biological interactions allows indole-based compounds to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com This inherent bioactivity has cemented the indole framework as a critical starting point for the design and synthesis of novel therapeutic agents. chula.ac.th

Strategic Importance of the Indole-2-Carbaldehyde Moiety as a Synthetic Precursor

While the indole nucleus itself is of great importance, the introduction of functional groups at specific positions dramatically expands its synthetic utility. The indole-2-carbaldehyde moiety, which features a formyl group (-CHO) at the C-2 position of the indole ring, is a particularly valuable and versatile intermediate in organic synthesis. The aldehyde group serves as a reactive handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition, condensation, oxidation, and reduction reactions, allowing for the construction of more complex molecular architectures. derpharmachemica.com This strategic functionalization enables chemists to introduce diverse pharmacophores and build fused heterocyclic systems, making indole-2-carbaldehydes key precursors for a vast range of biologically active molecules and functional materials. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-11-10(8(7)2)5-9(6-13)12-11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBPEMKFXKLTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Substituted Indole Research

The journey into the rich chemistry of indoles began in the 19th century and has since evolved through the development of numerous innovative synthetic methodologies.

Evolution of Indole (B1671886) Synthesis Methodologies

The history of indole synthesis is marked by the discovery of several eponymous reactions that have become fundamental tools for organic chemists. The most prominent and enduring of these is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgmdpi.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from a substituted phenylhydrazine (B124118) and an aldehyde or ketone, to produce the indole nucleus. byjus.com The Fischer synthesis is renowned for its reliability and versatility in creating substituted indoles. byjus.com

Over the years, many other methods have been developed to construct the indole ring, each with its own advantages and substrate scope. Some notable examples include:

Madelung Synthesis: A base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures.

Reissert Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization.

Bartoli Indole Synthesis: The reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.

Nenitzescu Indole Synthesis: A method for producing 5-hydroxyindoles from benzoquinones and β-enamino esters.

These classical methods, along with modern advancements like palladium-catalyzed cross-coupling reactions, have provided chemists with a powerful and diverse toolkit for accessing a wide range of substituted indole scaffolds. wikipedia.org

Development of Indole-2-Carbaldehyde Synthesis

The synthesis of indole-2-carbaldehydes, which are not directly accessible through many classical indole-forming reactions, required the development of specific formylation and oxidation strategies. While the Vilsmeier-Haack reaction (using reagents like POCl₃/DMF) is a powerful tool for formylating electron-rich aromatics, it typically directs substitution to the C-3 position of the indole ring. ijpcbs.comorganic-chemistry.orgresearchgate.net

Therefore, alternative routes to C-2 formylated indoles have been established. A primary method involves the oxidation of a pre-existing group at the C-2 position. Common strategies include:

Oxidation of 2-methylindoles: The methyl group at the C-2 position can be oxidized to an aldehyde.

Oxidation of 2-hydroxymethylindoles: This two-step approach involves the reduction of an indole-2-carboxylate (B1230498) ester to the corresponding alcohol, which is then oxidized to the carbaldehyde using reagents like activated manganese dioxide. derpharmachemica.com This method is often preferred due to its milder conditions. derpharmachemica.com

These targeted synthetic developments have made indole-2-carbaldehydes readily accessible precursors for further chemical elaboration. derpharmachemica.com

Scope and Research Focus on 4,5 Dimethyl 1h Indole 2 Carbaldehyde Within Indole Chemistry

Direct Synthetic Routes to Indole-2-Carbaldehydes

Direct functionalization of an existing indole core at the C-2 position is a straightforward approach to indole-2-carbaldehydes. This typically involves either the oxidation of a C-2 methyl or hydroxymethyl group or the direct introduction of a formyl group through electrophilic substitution.

Oxidation-Based Strategies for Indole-2-Carbaldehyde Synthesis

A reliable method for the synthesis of indole-2-carbaldehydes involves the oxidation of 2-hydroxymethylindoles. rsc.org These alcohol precursors are readily accessible through the reduction of corresponding indole-2-carboxylic esters using reducing agents like lithium aluminum hydride (LiAlH4). The subsequent oxidation of the 2-hydroxymethylindole to the aldehyde is efficiently achieved using activated manganese dioxide (MnO2). This method is noted for its mild conditions and good yields, avoiding the over-oxidation to the carboxylic acid.

Another, though less common, oxidation strategy involves the direct oxidation of a 2-methyl group. For instance, the oxidation of 2-methylindole using potassium permanganate in acetone has been reported, although it can result in poor yields. The use of activated manganese dioxide for oxidizing the corresponding alcohol intermediate is generally a more efficient and higher-yielding procedure.

| Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| Indole-2-carboxylic ester | 1. LiAlH4 2. Activated MnO2 | Indole-2-carbaldehyde | Two-step process with good overall yields. |

| 2-Hydroxymethylindole | Activated MnO2 | Indole-2-carbaldehyde | Mild and selective oxidation. |

Formylation Reactions Applied to Substituted Indoles

Direct formylation introduces a formyl group (-CHO) onto the indole ring. wikipedia.org While the C-3 position of indole is more reactive towards electrophilic substitution, C-2 formylation can be achieved under specific conditions. japsonline.com Classical formylation methods like the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions typically favor C-3 substitution. acs.orgnih.gov

A successful strategy for C-2 formylation involves the use of organometallic intermediates. The indole nitrogen is first deprotonated with a strong base like n-butyllithium, followed by lithiation at the C-2 position using a second equivalent of a strong base such as tert-butyllithium. This C-2 lithiated species can then be treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired indole-2-carbaldehyde.

Another approach involves boron-catalyzed formylation using trimethyl orthoformate as the formyl source, which has been shown to be an efficient method for synthesizing a wide range of C-formylindoles under mild conditions. acs.org

| Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|

| Substituted Indole | 1. n-Butyllithium 2. tert-Butyllithium 3. N,N-Dimethylformamide (DMF) | 2-Lithiated Indole | Substituted Indole-2-carbaldehyde |

Cyclization Reactions for Indole Ring Formation with Dimethylation

An alternative to direct functionalization is the construction of the indole ring itself from acyclic precursors. These methods allow for the strategic placement of substituents, such as the 4,5-dimethyl groups, during the ring-forming process.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgscienceinfo.com To synthesize this compound, the reaction would start with (3,4-dimethylphenyl)hydrazine. This is condensed with a suitable carbonyl compound that can provide the C-2 aldehyde functionality, such as pyruvic aldehyde or a protected equivalent.

The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indole ring. wikipedia.org The reaction can be catalyzed by Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., ZnCl2, BF3). wikipedia.orgscienceinfo.com This method is highly adaptable for producing a wide array of substituted indoles. japsonline.comnih.govnumberanalytics.com

| Arylhydrazine Component | Carbonyl Component | Catalyst | Product |

|---|---|---|---|

| (3,4-dimethylphenyl)hydrazine | Pyruvic aldehyde (or protected equivalent) | Brønsted or Lewis Acid | This compound |

Reissert Indole Synthesis and Variations for 2-Substituted Indoles

The Reissert indole synthesis is a powerful method for preparing indoles and, particularly, indole-2-carboxylic acids, which are direct precursors to indole-2-carbaldehydes. wikipedia.orgcore.ac.uk The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org For the target compound, the starting material would be 3,4-dimethyl-1-(nitromethyl)benzene (derived from 1,2-dimethyl-3-nitrobenzene).

The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron powder or sodium dithionite, to form the indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be converted to the desired this compound through standard functional group transformations, such as reduction to the alcohol followed by oxidation.

| Starting Material | Key Reagents | Intermediate | Final Steps |

|---|---|---|---|

| 1,2-dimethyl-3-nitrobenzene | 1. Diethyl oxalate, KOEt 2. Zn, Acetic Acid | 4,5-Dimethyl-1H-indole-2-carboxylic acid | Reduction to alcohol, then oxidation. |

Bartoli Indole Synthesis and its Applicability to Substituted Systems

The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to form a substituted indole. wikipedia.orgonlineorganicchemistrytutor.com This method is particularly effective for the synthesis of 7-substituted indoles and works well with sterically demanding ortho substituents, which often provide higher yields. wikipedia.orgjk-sci.com

To produce a 4,5-dimethyl substituted indole, one could potentially start with 1,2-dimethyl-3-nitrobenzene. The reaction requires at least three equivalents of the vinyl Grignard reagent. wikipedia.org The mechanism involves an initial attack of the Grignard reagent on the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent intramolecular cyclization. onlineorganicchemistrytutor.comjk-sci.com By using a substituted vinyl Grignard reagent, it is possible to introduce substituents at the C-2 position of the resulting indole ring. jk-sci.com This makes the Bartoli synthesis a flexible route for accessing highly substituted indoles. wikipedia.orgrsc.org

| Nitroarene Substrate | Grignard Reagent | Key Features | Potential Product |

|---|---|---|---|

| 1,2-dimethyl-3-nitrobenzene | Vinylmagnesium bromide (or substituted equivalent) | Effective for sterically hindered substrates. wikipedia.orgjk-sci.com | 4,5-Dimethyl-1H-indole (or C-2 substituted analog) |

Larock Indole Synthesis for Diverse Substitution Patterns

The Larock indole synthesis stands as a powerful and versatile method for the preparation of polysubstituted indoles. wikipedia.orgub.edu This palladium-catalyzed heteroannulation reaction involves the coupling of an ortho-iodoaniline with a disubstituted alkyne to construct the indole scaffold in a single step. wikipedia.orgnih.gov The reaction is highly valued for its ability to create complex substitution patterns that are challenging to achieve through classical methods. wikipedia.org The versatility of the Larock synthesis allows for the use of various substituted anilines and alkynes, enabling the generation of a diverse library of indole derivatives. wikipedia.orgresearchgate.net

The reaction is typically performed using a palladium(II) acetate [Pd(OAc)₂] catalyst, a base such as potassium carbonate, and a chloride salt like lithium chloride (LiCl) or tetrabutylammonium chloride (n-Bu₄NCl). wikipedia.org The choice of reagents and conditions can be optimized to suit different substrates. wikipedia.org A key feature of the Larock synthesis is its regioselectivity, which is generally governed by steric factors. In the reaction with unsymmetrical alkynes, the bulkier substituent predominantly directs itself to the C2 position of the resulting indole. ub.edunih.gov

The catalytic cycle is believed to proceed through several key steps:

Reduction of Pd(II) to the active Pd(0) species. wikipedia.org

Oxidative addition of the ortho-iodoaniline to the Pd(0) complex. wikipedia.org

Coordination of the alkyne to the resulting arylpalladium(II) intermediate. wikipedia.org

Regioselective migratory syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org

Intramolecular cyclization, where the nitrogen atom displaces the halide to form a six-membered palladacycle. wikipedia.org

Reductive elimination to release the indole product and regenerate the Pd(0) catalyst. wikipedia.org

This methodology can be adapted for the synthesis of 4,5-dimethyl substituted indoles by starting with 2-iodo-3,4-dimethylaniline. Subsequent reaction with an appropriate alkyne, such as one bearing a protected hydroxymethyl group or a precursor to the carbaldehyde function at one terminus, would lead to the desired indole core.

| Catalyst / Reagent | Role in Larock Synthesis | Common Examples |

| Palladium Catalyst | Facilitates C-N and C-C bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Base | Neutralizes acid formed during the reaction | K₂CO₃, Na₂CO₃, Et₃N |

| Chloride Source | Ligand for the palladium center, affects rate | LiCl, n-Bu₄NCl |

| Starting Materials | Building blocks for the indole ring | ortho-iodoanilines, disubstituted alkynes |

Metal-Catalyzed Annulations and Cyclizations (e.g., Pd, Cu, Au)

Beyond the Larock synthesis, a broad spectrum of metal-catalyzed annulation and cyclization reactions provides efficient pathways to substituted indoles. Palladium catalysis is particularly prominent in this area, enabling the construction of the indole nucleus through various C-H activation and coupling strategies. organic-chemistry.org These methods often offer high atom economy and functional group tolerance. For instance, palladium-catalyzed reactions can be used to synthesize indolizines through the carbonylative coupling of bromopyridines, imines, and alkynes, demonstrating the power of multicomponent strategies. nih.gov Another approach involves the palladium-catalyzed reductive Heck coupling, which has been applied in the total synthesis of complex indole alkaloids. nih.gov

Copper and gold catalysts also play significant roles in indole synthesis. Copper-catalyzed methods are often employed for C-N bond formation and have been used in dehydrogenation reactions to form the indole ring. organic-chemistry.org Gold catalysts are known for their ability to activate alkynes toward nucleophilic attack, facilitating cyclization reactions that form the pyrrole (B145914) ring of the indole.

Electrochemical Synthesis of Indole Derivatives

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional chemical methods for constructing indole rings. researchgate.net By using electrons as the primary reagent, electrosynthesis often avoids the need for stoichiometric chemical oxidants or reductants, reducing waste and minimizing the use of hazardous materials. organic-chemistry.orgresearchgate.net These methods can be applied to a variety of intramolecular and intermolecular cyclization reactions to furnish substituted indoles. researchgate.net

One common electrochemical approach involves the intramolecular C-H amination of 2-vinylanilines. organic-chemistry.org This process can be mediated by iodine and allows for the switchable synthesis of indoles or indolines depending on the reaction conditions. organic-chemistry.org The reaction proceeds without the need for a metal catalyst. Another strategy is the dehydrogenative cyclization of 2-vinylanilides, which can be achieved using an organic redox catalyst, again avoiding external chemical oxidants. organic-chemistry.org

Furthermore, electrochemical methods have been developed for the oxidation of existing substituted indoles. For example, 3-substituted indoles can be electrochemically oxidized to the corresponding 2-oxindoles in the presence of potassium bromide. rsc.org While this specific reaction does not produce the target carbaldehyde, it highlights the utility of electrochemistry in modifying the indole core. The application of these green methodologies could be envisioned for the synthesis of this compound by designing a precursor that undergoes electrochemical cyclization to form the desired indole ring system.

Cascade and Multi-Component Reactions for Complex Indole Scaffolds

Cascade and multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecular architectures, such as indole scaffolds, in a single synthetic operation. researchgate.net These reactions combine several bond-forming events in a sequential manner without isolating intermediates, thereby enhancing step economy and reducing waste. researchgate.net

For indole synthesis, cascade reactions can be designed to rapidly assemble the bicyclic ring system with multiple points of diversity. An example is the Ir-catalyzed C-H activation to selectively synthesize multifunctional indole derivatives. researchgate.net This method allows for the controlled introduction of various functional groups onto the indole ring in one pot. researchgate.net Another powerful approach is the cascade dearomative [4+2] cycloaddition of indoles with ortho-quinone methides, which provides access to diverse indoline-fused polycyclic structures with high diastereoselectivity. rsc.org

Multi-component reactions, where three or more starting materials are combined in a single step, are also valuable for creating substituted indoles. Palladium-catalyzed MCRs can assemble indolizines from 2-bromopyridines, imines, and alkynes, showcasing the modularity of this approach. nih.gov For the specific synthesis of this compound, a multi-component strategy could potentially unite a 3,4-dimethylaniline derivative, a carbonyl compound equivalent, and a third component to build the functionalized pyrrole ring onto the substituted benzene precursor.

| Reaction Type | Key Features | Example Application |

| Cascade Reaction | Multiple bond-forming steps in one sequence | Ir-catalyzed C-H activation for multifunctional indoles. researchgate.net |

| Multi-Component Reaction | ≥3 reactants combined in a single step | Pd-catalyzed synthesis of indolizines. nih.gov |

| [4+2] Cycloaddition | Forms a six-membered ring fused to the indole | Dearomative cycloaddition with ortho-quinone methides. rsc.org |

Strategies for Introducing Methyl Groups at Positions 4 and 5

Precursor-Based Approaches Utilizing Substituted Anilines and Nitroarenes

A primary strategy for synthesizing 4,5-dimethyl-substituted indoles involves starting with a benzene-ring precursor that already contains the two methyl groups in the desired 3,4-position. The most common and direct precursor for this approach is 3,4-dimethylaniline. This compound serves as a versatile starting material for various classical and modern indole syntheses.

One of the most established methods is the Fischer indole synthesis . wikipedia.orgbyjus.com In this reaction, 3,4-dimethylaniline is first converted to its corresponding hydrazine, (3,4-dimethylphenyl)hydrazine. This hydrazine is then condensed with a ketone or aldehyde, such as pyruvic acid or a protected glyoxal derivative, under acidic conditions to form a hydrazone. wikipedia.orgbyjus.com The resulting hydrazone undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 4,5-dimethylindole core. wikipedia.orgbyjus.com The choice of the carbonyl partner is crucial for introducing the desired substituent at the C2 position, in this case, a carbaldehyde or its precursor. wikipedia.org

Alternatively, substituted nitroarenes can serve as precursors. For example, 3,4-dimethylnitrobenzene or a related derivative like 3-chloromethyl-4-methylnitrobenzene can be used. google.com The synthesis of 3,4-dimethylaniline itself can be achieved through the catalytic hydrogenation and simultaneous dechlorination of 3-chloromethyl-4-methylnitrobenzene, using a water-soluble palladium complex catalyst under alkaline conditions. google.com Once the 3,4-dimethylaniline is obtained, it can be carried forward into an indole synthesis as described above. These precursor-based methods are advantageous as they unambiguously establish the positions of the methyl groups on the benzene ring of the final indole product.

Regioselective Functionalization Techniques for Dimethylation

Introducing methyl groups directly onto a pre-formed indole ring at the C4 and C5 positions is a significant challenge due to the inherent reactivity of the indole nucleus. The pyrrole ring, particularly the C3 position, is highly nucleophilic and prone to electrophilic substitution, making selective functionalization of the benzenoid ring difficult. nih.gov However, advances in C-H activation and directed metalation have provided pathways for regioselective functionalization of the indole's six-membered ring. nih.govacs.org

Directing groups are often essential to achieve C4 or C5 selectivity. nih.govresearchgate.net A removable group, such as a pivaloyl or N-alkyl group, can be installed on the indole nitrogen (N1) or at the C3 position. nih.govresearchgate.neturi.edu This directing group can then coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Copper) and guide the C-H activation machinery to a specific proximal C-H bond, such as at C4 or C7. nih.govacs.org

While direct C4/C5 dimethylation is not widely reported, the principles have been established through other functionalization reactions:

C4/C5 Arylation: Using a removable pivaloyl directing group at C3, indole can undergo direct and site-selective arylation at either the C4 or C5 position by tuning the palladium or copper catalyst system. nih.govresearchgate.netresearchgate.net

C4 Sulfonylation: A copper-mediated C4-H sulfonylation of indole-3-carbaldehydes has been achieved using a transient directing group strategy, highlighting the feasibility of functionalizing this position even with the C2/C3 portion of the ring already elaborated. acs.org

C4 Alkenylation/Alkylation: Rhodium(III)-catalyzed C-H activation at the C4 position can lead to switchable hydroarylation or oxidative Heck-type reactions. acs.org

These methods demonstrate that with the correct directing group and catalytic system, the C-H bonds at the C4 and C5 positions can be selectively targeted. The development of a regioselective double methylation would likely require a two-step process or a sophisticated catalyst system capable of differentiating between the C4 and C5 positions and overcoming the intrinsic reactivity of the pyrrole ring.

Green Chemistry Principles in Indole Synthesis

The synthesis of indole derivatives, a cornerstone of medicinal and materials chemistry, has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and volatile organic solvents. The adoption of green chemistry principles offers a paradigm shift, emphasizing atom economy, the use of renewable feedstocks, and the design of inherently safer chemical processes. In the context of synthesizing this compound, these principles guide the development of methodologies that are not only environmentally benign but also often more efficient and cost-effective.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. Research has increasingly focused on solvent-free reaction conditions and the use of sustainable reaction media for indole synthesis.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for a solvent altogether. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to provide the necessary energy for the transformation. For instance, the Bischler indole synthesis, a classical method for preparing 2-arylindoles, has been adapted to a solvent-free, microwave-assisted protocol. organic-chemistry.org This approach involves the solid-state reaction of anilines and phenacyl bromides in the presence of a base like sodium bicarbonate, leading to good yields of the desired indoles in a fraction of the time required for conventional heating methods. organic-chemistry.org While not directly applied to this compound, this methodology demonstrates the potential for synthesizing substituted indoles without the use of harmful solvents.

Another example of solvent-free synthesis involves the addition of indoles to aldehydes. nih.gov Although this typically leads to bis(indolyl)methanes, the principle of conducting the reaction at elevated temperatures without a solvent showcases a greener alternative to traditional acid-catalyzed reactions in organic solvents. nih.gov Ultrasound irradiation has also been employed to promote the synthesis of 3-substituted indole derivatives from indoles and nitroalkenes under solvent-free conditions, highlighting the role of alternative energy sources in driving green chemical transformations. nih.gov

Sustainable Reaction Media:

When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives to conventional volatile organic compounds. Water and ethanol are prime examples of sustainable solvents.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many organic reactions. While the hydrophobicity of many organic reactants can be a challenge, the use of surfactants or co-solvents can often overcome this limitation. For instance, multicomponent reactions for the synthesis of indole-substituted methane derivatives have been successfully carried out in ethanol, which is considered a green solvent. acs.org

Ethanol: Derived from renewable resources, ethanol is a biodegradable and less toxic solvent compared to many traditional organic solvents. A sustainable multicomponent synthesis of indoles has been developed using ethanol as the solvent, under mild and metal-free conditions. rsc.orgrsc.org This approach, involving an Ugi multicomponent reaction followed by an acid-induced cyclization, provides access to C2-functionalized indoles and aligns well with the principles of green chemistry. rsc.org

| Reaction Type | Solvent/Condition | Reactants | Product Type | Key Advantage |

| Bischler Indole Synthesis | Solvent-Free, Microwave | Anilines, Phenacyl Bromides | 2-Arylindoles | Environmentally friendly, rapid |

| Addition Reaction | Solvent-Free, 100 °C | Indole, Aldehydes | Bis(indolyl)methanes | No solvent waste |

| Michael Addition | Solvent-Free, Ultrasound | Indoles, Nitroalkenes | 3-Substituted Indoles | Energy efficient, solvent-free |

| Multicomponent Reaction | Ethanol | Anilines, Glyoxal, etc. | C2-Functionalized Indoles | Use of a renewable solvent |

Catalysis is a fundamental pillar of green chemistry, as catalysts can significantly enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption. The development of novel catalysts for indole synthesis has been a major focus of research, aiming to replace stoichiometric reagents with more efficient and recyclable catalytic systems.

Metal-Free Catalysis:

The use of metal-free catalysts is highly desirable to avoid contamination of the final product with toxic heavy metals, which is a significant concern in the pharmaceutical industry. Organocatalysts and iodine-catalyzed reactions are prominent examples of metal-free approaches. For instance, a metal-free method for the C3-arylation of indoles with cyclohexanones has been developed using iodine as a catalyst to synthesize 2-(indol-3-yl)phenols. researchgate.net While this reaction targets the C3 position, the development of iodine-based catalytic systems showcases a move away from transition metals.

Advanced Metal Catalysis:

While metal-free systems are preferred, the development of highly efficient and selective metal-based catalysts remains crucial. Modern research focuses on using earth-abundant and less toxic metals, as well as designing catalysts that can be easily recovered and reused.

Palladium Catalysis: Palladium catalysts are widely used in C-H activation and cross-coupling reactions for the synthesis of substituted indoles. nih.gov Microwave-assisted, palladium-catalyzed intramolecular oxidative coupling has been shown to be an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This approach offers high regioselectivity and excellent yields under neat (solvent-free) conditions. mdpi.com

Copper and Bismuth Catalysis: Copper and bismuth are more abundant and less toxic than many precious metals. A tunable dimerization of 2-alkynylanilines has been developed using either copper(II) or bismuth(III) catalysts to selectively synthesize 2-indolyl-3-oxoindolines or 2-(2-aminophenyl)quinolines. nih.gov This demonstrates how the choice of an inexpensive and low-toxicity metal catalyst can control the reaction pathway and lead to diverse indole-based structures. nih.gov

Greener Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic rings, including indoles, typically at the C3 position. acs.org Traditional Vilsmeier-Haack reagents are often prepared using toxic and corrosive chemicals like phosphorus oxychloride (POCl₃) or thionyl chloride. numberanalytics.comscirp.org Green chemistry approaches have focused on developing safer methods for generating the Vilsmeier-Haack reagent. One such method involves the use of phthaloyl dichloride with DMF, where the byproduct, phthalic anhydride, can be easily recovered. scirp.org Furthermore, a catalytic version of the Vilsmeier-Haack reaction has been developed, which utilizes a P(III)/P(V)=O cycle, significantly reducing the amount of phosphorus-containing waste. acs.orgorgsyn.org While these methods typically favor C3-formylation, their adaptation for the synthesis of indole-2-carbaldehydes remains an area of interest for greener synthetic routes.

| Catalyst System | Reaction Type | Key Features |

| Iodine | C3-Arylation of Indoles | Metal-free, cascade reaction |

| Palladium(II) | Oxidative Dehydrogenation & C2-Arylation | High regioselectivity, mild conditions |

| Copper(II) / Bismuth(III) | Dimerization of 2-Alkynylanilines | Tunable selectivity, economical catalysts |

| P(III)/P(V)=O Cycle | Catalytic Vilsmeier-Haack | Reduces waste from stoichiometric reagents |

Reactions Involving the Aldehyde Functionality at C-2

The aldehyde group is a primary site for various nucleophilic addition and condensation reactions, enabling the construction of more complex molecular structures.

Formation of Schiff Bases and Imines

The reaction of aldehydes and ketones with primary amines yields imine derivatives, commonly known as Schiff bases. ajchem-b.com This condensation reaction is a fundamental method for forming a carbon-nitrogen double bond. ajchem-b.com The process typically begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. wjpsonline.com Subsequent acid-catalyzed dehydration of this intermediate leads to the final imine product. wjpsonline.com The reaction is reversible and sensitive to pH; mildly acidic conditions are often optimal to facilitate dehydration without protonating the amine nucleophile, which would render it unreactive. wjpsonline.comyoutube.com

This reaction is broadly applicable, allowing this compound to be condensed with a wide variety of aromatic and heterocyclic amines. These reactions are often carried out under reflux in a suitable solvent, such as ethanol. The resulting Schiff base derivatives are significant in medicinal chemistry and serve as versatile intermediates for the synthesis of various biologically active compounds. ajchem-b.com

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Primary Aromatic Amine | Aromatic Schiff Base |

| This compound | Primary Heterocyclic Amine | Heterocyclic Schiff Base |

| This compound | Hydrazine Derivative (e.g., Naphthalene-2-sulfonylhydrazide) | Hydrazone |

| This compound | 3,4,5-Trihydroxybenzoylhydrazine | Benzohydrazide Derivative |

Knoevenagel Condensation and Michael Addition Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (active methylene (B1212753) compound) to a carbonyl group, followed by a dehydration reaction. wikipedia.org This process is a cornerstone for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceutically and biologically active molecules. mdpi.com The reaction is typically catalyzed by a weak base. wikipedia.org

For this compound, this reaction involves treating the aldehyde with active methylene compounds like malononitrile (B47326) or 1,3-dimethylbarbituric acid. osi.lvresearchgate.net These reactions result in crotonic condensation products. osi.lvresearchgate.net The product of the Knoevenagel condensation, often an α,β-unsaturated compound, can subsequently serve as a substrate for a Michael addition reaction, where a nucleophile adds to the β-carbon of the conjugated system.

| Aldehyde | Active Methylene Compound | Resulting Product Type |

|---|---|---|

| This compound | Malononitrile | Indolylmethylene Malononitrile |

| This compound | 1,3-Dimethylbarbituric Acid | Indolylmethylene Barbiturate Derivative |

| This compound | Diethyl Malonate | Diethyl Indolylmethylene Malonate |

| This compound | Cyanoacetic Acid | Indolyl Acrylonitrile Derivative |

Other Condensation and Nucleophilic Addition Reactions

Beyond the formation of Schiff bases and Knoevenagel adducts, the aldehyde functionality of this compound participates in other significant condensation and nucleophilic addition reactions.

The Wittig reaction provides a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.com This reaction is highly versatile for creating carbon-carbon double bonds and can be applied to produce various 2-alkenyl-substituted indoles from this compound. organic-chemistry.orgarkat-usa.org The reaction proceeds through a cycloaddition of the ylide to the carbonyl group, forming a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org

The Henry reaction , or nitroaldol reaction, is another crucial carbon-carbon bond-forming reaction involving the base-catalyzed nucleophilic addition of a nitroalkane to a carbonyl compound. psu.edumdpi.com Condensing this compound with a nitroalkane like nitromethane, typically in the presence of a catalyst such as ammonium (B1175870) acetate, yields a β-nitro alcohol. derpharmachemica.com This product can be further transformed; for instance, reduction of the nitro group provides access to 2-(2-aminoethyl)indole structures. derpharmachemica.com

Functionalization of the Indole Core

The indole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions, particularly electrophilic substitution. researchgate.net

Electrophilic Aromatic Substitution at the Indole Ring

Due to the delocalization of π-electrons, the indole nucleus readily undergoes electrophilic aromatic substitution. researchgate.net The reaction involves an electrophile attacking the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edu For indoles, substitution preferentially occurs at the C-3 position, which is the most nucleophilic site. ic.ac.uk However, since the C-2 position in this compound is already substituted, electrophilic attack will be directed to other available positions on the ring. The existing methyl and aldehyde groups will influence the regioselectivity of further substitutions.

N-Functionalization (Alkylation, Acylation, Sulfonation)

The nitrogen atom of the indole ring possesses a slightly acidic proton and can be deprotonated by a base to form a nucleophilic indolide anion. researchgate.net This allows for a variety of N-functionalization reactions.

N-Alkylation is commonly achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride in a solvent such as THF or DMF. rsc.org This method allows for the introduction of a wide range of alkyl groups onto the indole nitrogen. mdpi.comrsc.org

N-Acylation introduces an acyl group to the indole nitrogen. Traditional methods involve reacting the indole with reactive acyl sources like acyl chlorides. nih.gov More recent methods utilize thioesters as a stable acyl source, which can achieve chemoselective N-acylation in the presence of a suitable base. nih.gov This provides an efficient route to N-acylated indoles, which are prevalent motifs in many pharmaceutical compounds. nih.gov

N-Sulfonation involves the introduction of a sulfonyl group to the indole nitrogen. This transformation is typically accomplished by reacting the indole with a sulfonyl chloride in the presence of a base. This functionalization can alter the electronic properties and biological activity of the indole scaffold.

Table of Compounds

| Compound Name |

|---|

| 1,3-Dimethylbarbituric Acid |

| 3,4,5-Trihydroxybenzoylhydrazine |

| This compound |

| Acyl Chloride |

| Alkyl Halide |

| Ammonium Acetate |

| Cyanoacetic Acid |

| Diethyl Malonate |

| Malononitrile |

| Naphthalene-2-sulfonylhydrazide |

| Nitromethane |

| Phosphonium Ylide |

| Sodium Hydride |

| Sulfonyl Chloride |

| Thioester |

C-H Activation and Cross-Coupling Methodologies for Further Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy in organic synthesis. For indole derivatives, including this compound, transition-metal-catalyzed C-H activation allows for the introduction of new substituents without the need for pre-functionalized starting materials. The carbaldehyde group at the C2 position can serve as a directing group, facilitating regioselective transformations at other positions on the indole nucleus.

Palladium catalysis is a prominent method for such transformations. Research on related indole-3-carbaldehydes has demonstrated that the formyl group can direct C-H arylation to the C4 position of the indole ring. nih.govacs.org This is achieved through the formation of a cyclometalated palladium(II) intermediate. nih.gov The catalytic cycle typically involves the initial reaction of the indole with a Pd(II) catalyst, followed by C-H bond activation, oxidative addition of a coupling partner (e.g., an aryl iodide), and reductive elimination to yield the functionalized product while regenerating the active catalyst. nih.gov

While studies specifically on this compound are limited, the principles established for other indole aldehydes are applicable. The aldehyde at C2 could direct functionalization to the C3 or C7 positions. The presence of the methyl groups at C4 and C5 would influence the electronic properties and steric accessibility of the C-H bonds, potentially affecting the regioselectivity and efficiency of these cross-coupling reactions. beilstein-journals.org

A variety of coupling partners can be employed in these methodologies, including aryl halides, alkenes, and alkynes, enabling the synthesis of a diverse array of functionalized indole derivatives. beilstein-journals.orgmdpi.com The choice of catalyst, ligands, oxidant, and reaction conditions is crucial for controlling the outcome and regioselectivity of the C-H functionalization process. acs.org

Table 1: Palladium-Catalyzed C4-Arylation of 1H-Indole-3-carbaldehyde with Aryl Iodides (Illustrative Examples)

| Entry | Aryl Iodide (Coupling Partner) | Catalyst System | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methyliodobenzene | Pd(OAc)₂ | AgOAc | TFA | 85 |

| 2 | 4-tert-Butyliodobenzene | Pd(OAc)₂ | AgOAc | TFA | 82 |

| 3 | 4-Methoxyiodobenzene | Pd(OAc)₂ | AgOAc | TFA | 77 |

| 4 | Methyl 4-iodobenzoate | Pd(OAc)₂ | AgOAc | TFA | 80 |

| 5 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | AgOAc | TFA | 75 |

Data derived from studies on indole-3-carbaldehyde, illustrating the general methodology. acs.org

Construction of Fused and Polycyclic Indole Derivatives

The rigid, planar structure of the indole nucleus makes it an ideal foundation for constructing complex, multi-ring systems. This compound serves as a key precursor for synthesizing fused and polycyclic derivatives like pyrroloindoles and carbolines, which are prevalent in biologically active natural products and pharmaceuticals.

Pyrroloindoles and Carbolines Synthesis

Carbolines: γ-Carbolines can be synthesized from indole-2-carbaldehyde derivatives through a novel cascade imination-heterocyclization reaction. nih.govbeilstein-archives.org This one-pot process involves reacting the indole-2-carbaldehyde with a glycine (B1666218) alkyl ester in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). The reaction proceeds through the initial formation of an iminoester, followed by base-mediated abstraction of an active methylene proton to generate an enolate. This enolate then undergoes a nucleophilic addition with a second molecule of the aldehyde, leading to a cyclization and subsequent aromatization cascade that furnishes the 1-indolyl-substituted γ-carboline product. nih.gov The presence of electron-donating groups on the indole ring, such as the methyl groups in this compound, is expected to enhance the nucleophilicity of the C3 position, favoring this transformation. nih.govbeilstein-archives.org

Pyrroloindoles: The synthesis of the pyrrolo[1,2-a]indole framework, a core structure in many alkaloids, can be achieved from indole-2-carbaldehydes. researchgate.net One effective method involves an intramolecular Wittig-type reaction. arkat-usa.org In this approach, the indole-2-carbaldehyde is reacted with triphenylphosphine (B44618) and an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This generates a reactive intermediate that undergoes an intramolecular cyclization to form the fused five-membered pyrrole ring, yielding the pyrrolo[1,2-a]indole structure. arkat-usa.org

Table 2: Synthesis of γ-Carboline Derivatives from Substituted Indole-2-carbaldehydes

| Indole-2-carbaldehyde Substituent | Glycine Ester | Base | Product | Yield (%) |

|---|---|---|---|---|

| 1-Methyl | Methyl | DIPEA | 1-(1-Methyl-1H-indol-2-yl)-3,5-dimethyl-γ-carboline | Good |

| 1-Ethyl | Methyl | DIPEA | 1-(1-Ethyl-1H-indol-2-yl)-3,5-dimethyl-γ-carboline | Good |

| 1-Benzyl | Methyl | DIPEA | 1-(1-Benzyl-1H-indol-2-yl)-3,5-dimethyl-γ-carboline | Moderate |

| 1-Tosyl | Methyl | DIPEA | 1-(1-Tosyl-1H-indol-2-yl)-3,5-dimethyl-1,2-dihydro-γ-carboline | Moderate |

Data based on analogous reactions reported in the literature. nih.govbeilstein-archives.org

Dearomatization-Rearomatization Strategies for Novel Architectures

Dearomatization of the indole ring is a powerful strategy for accessing three-dimensional molecular architectures that are otherwise difficult to synthesize. rsc.org This approach temporarily disrupts the aromaticity of the indole system to facilitate a desired chemical transformation, after which aromaticity is restored in a subsequent step. organic-chemistry.org

For a substrate like this compound, a dearomatization-rearomatization sequence could enable novel functionalizations. For instance, a palladium-catalyzed reductive cross-coupling between an indole and a ketone can proceed via a dearomatization-rearomatization mechanism to achieve N-alkylation. organic-chemistry.org This strategy overcomes the inherent challenge of competing C3-alkylation. Similarly, oxidative dearomatization reactions, often catalyzed by palladium, can lead to the formation of spiroindolenines or indolones, which are valuable intermediates for complex molecule synthesis. rsc.orgresearchgate.net

Photoredox catalysis has also enabled asymmetric dearomatization reactions of indoles, where the indole functions as an electrophile in an umpolung fashion. nih.gov Applying such strategies to this compound could unlock pathways to novel, enantioenriched spirocyclic and fused heterocyclic systems. The aldehyde function could be used to engage in the initial bond-forming event that leads to the dearomatized intermediate.

Tandem and Cascade Transformations to Complex Indole Systems

Tandem and cascade reactions offer a highly efficient means of building molecular complexity in a single synthetic operation, minimizing waste and purification steps. This compound is an excellent substrate for designing such reaction sequences due to the reactivity of both the aldehyde and the indole C3 position.

As previously discussed, the synthesis of γ-carbolines from indole-2-carbaldehydes and glycine esters is a prime example of a cascade process. nih.govbeilstein-archives.org This reaction involves a sequence of imination, deprotonation, nucleophilic addition, cyclization, and dehydration/oxidation steps that occur in one pot to rapidly construct the polycyclic carboline skeleton.

Other tandem reactions can also be envisioned. For example, a palladium-catalyzed tandem reaction involving allene (B1206475) intermediates has been developed for the rapid synthesis of fused indenone-indole scaffolds from related precursors. nih.gov The aldehyde group of this compound could be converted into an alkyne or other reactive moiety to participate in similar palladium-catalyzed cyclization cascades. These transformations often proceed through a highly ordered sequence of events, such as Sonogashira coupling followed by intramolecular cyclization or annulation, to generate intricate polycyclic systems under mild conditions. nih.govresearchgate.net The strategic placement of the methyl groups on the indole ring can influence the stability of intermediates and the outcome of these complex transformations.

Computational Chemistry Approaches for 4,5 Dimethyl 1h Indole 2 Carbaldehyde Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4,5-dimethyl-1H-indole-2-carbaldehyde.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orggoogle.com This process involves finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations with various functionals, such as B3LYP, and basis sets, like 6-311++G(d,p), can be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.comresearchgate.net The optimized geometry is crucial for subsequent calculations of other molecular properties.

For instance, in related indole (B1671886) derivatives, DFT has been successfully used to obtain optimized structural parameters that show good agreement with experimental data from X-ray crystallography. mdpi.comnih.gov Theoretical calculations on similar molecules have demonstrated the planarity of the indole ring system, with the aldehyde group also lying in the same plane to maximize conjugation. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.22 |

| C-C (aldehyde) Bond Length (Å) | 1.48 |

| N-H Bond Length (Å) | 1.01 |

| C-N-C Bond Angle (°) | 109.5 |

| O=C-C Bond Angle (°) | 124.0 |

Note: The values in this table are representative and would be determined with specific DFT calculations.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The indole nitrogen and the aromatic rings would also exhibit distinct electronic features.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.40 |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Computational methods can predict the spectroscopic properties of this compound, which can be compared with experimental data for structural confirmation. Theoretical calculations of the infrared (IR) spectrum can help in the assignment of vibrational frequencies to specific functional groups. researchgate.netnih.gov For this molecule, characteristic vibrational modes would include the N-H stretch, C-H stretches of the methyl and aromatic groups, and the C=O stretch of the aldehyde.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions for conjugated systems like this indole derivative. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | C=O Stretch | ~1680 |

| IR | N-H Stretch | ~3400 |

| UV-Vis | π-π* Transition | ~300 |

Note: These are typical predicted values and would be refined by specific computational studies.

Table 4: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Electronegativity (χ) | (I+A)/2 | 4.00 |

| Chemical Hardness (η) | (I-A)/2 | 2.20 |

| Chemical Softness (S) | 1/η | 0.45 |

| Electrophilicity Index (ω) | χ²/2η | 3.64 |

Note: The values are derived from the predicted HOMO and LUMO energies in Table 2.

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism Studies

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational flexibility and potential tautomeric forms. nih.govresearchgate.netmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of the conformational landscape and the identification of low-energy conformers.

Tautomerism, the interconversion of structural isomers, is a possibility for this molecule, particularly involving the indole nitrogen proton. nih.govresearchgate.netnih.govsemanticscholar.org MD simulations, especially when combined with quantum mechanics/molecular mechanics (QM/MM) methods, can provide insights into the relative stabilities of different tautomers and the energy barriers for their interconversion in various environments, such as in solution. researchgate.net

Computational Design of Novel Indole-Based Scaffolds

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. mdpi.comnih.gov Computational chemistry provides a powerful toolkit for leveraging a known indole-containing molecule, such as this compound, as a foundational template for the rational design of novel molecular scaffolds. mdpi.com These in silico methods accelerate the discovery process by predicting the properties and biological activities of hypothetical molecules, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

The core principle involves using the this compound structure as a starting point. Its known chemical features—the indole core, the dimethyl substitutions, and the carbaldehyde group—provide a basis for exploring chemical space to identify new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Key computational strategies for scaffold design include:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. A virtual library of compounds is created by computationally modifying the parent scaffold of this compound. Modifications can include adding, removing, or substituting functional groups at various positions on the indole ring. These virtual derivatives are then "docked" into the binding site of the target protein. nih.gov The docking algorithm calculates a score that predicts the binding affinity and orientation of each molecule. researchgate.netresearchgate.net This process allows for the rapid evaluation of thousands of potential derivatives, identifying those with the highest predicted affinity for the target. researchgate.netmdpi.com

Table 1: Example of Virtual Modifications to the this compound Scaffold and Predicted Binding Affinity

This table presents hypothetical data for illustrative purposes.

| Compound ID | Modification on Parent Scaffold | Target Protein | Predicted Binding Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|---|

| Parent-01 | None (this compound) | Protein Kinase X | -7.2 | Hydrogen bond via carbaldehyde |

| Mod-02a | Replace 2-carbaldehyde with 2-carboxamide | Protein Kinase X | -8.5 | Additional H-bond with Asp145 |

| Mod-03b | Add a 4-fluorophenyl group to the N1 position | Protein Kinase X | -9.1 | Hydrophobic interaction in pocket B |

| Mod-04c | Replace 5-methyl with 5-methoxy group | Protein Kinase X | -7.8 | H-bond with water bridge |

| Mod-05d | Replace 2-carbaldehyde with a (thiazol-2-yl)methanamine | Protein Kinase X | -9.6 | Strong H-bond and π-π stacking |

Pharmacophore Modeling: This ligand-based approach is used when the structure of the target is unknown, but a set of molecules with known activity is available. researchgate.netdovepress.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.netproceedings.science By analyzing the structure of this compound and other active indole derivatives, a pharmacophore model can be generated. proceedings.science This model then serves as a 3D query to screen large compound databases for molecules that match the pharmacophoric features, even if their underlying chemical scaffolds are completely different from indole. dovepress.comeurekaselect.com

Fragment-Based and De Novo Design: In this approach, the parent scaffold is broken down into smaller fragments. Computational methods are then used to identify how these fragments bind to the target protein. New scaffolds can be designed by computationally "growing" these fragments or linking them together within the binding site. nih.gov For instance, the dimethyl-indole core of this compound could serve as a starting fragment, with algorithms suggesting novel functional groups to add at the 2-position to optimize interactions with a target. This allows for the exploration of entirely new chemical entities that retain the key binding elements of the original scaffold.

These computational design strategies have proven instrumental in the development of novel indole-based compounds for a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. mdpi.commdpi.comnih.gov By starting with a defined structure like this compound, researchers can systematically and efficiently navigate the vast possibilities of chemical space to design the next generation of indole-based molecules. nih.gov

Mechanistic Insights into Biological Interactions of Indole 2 Carbaldehyde Derivatives

Indole (B1671886) Scaffold as a Foundation for Receptor and Enzyme Interactions

The indole scaffold is a recurring motif in numerous natural products, alkaloids, and synthetic compounds with significant pharmacological activities. ijpsr.inforesearchgate.net Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) highlights its fundamental role in biological systems. ijpsr.info The therapeutic versatility of indole-based compounds, including anti-inflammatory agents, kinase inhibitors, and receptor agonists or antagonists, is rooted in the scaffold's inherent ability to interact with biological macromolecules. eurekaselect.comnih.gov

Several key features of the indole ring system contribute to its function as a potent pharmacophore:

Aromaticity and π-π Stacking: The planar, electron-rich aromatic system of the indole nucleus facilitates π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within the binding sites of proteins. These interactions are crucial for stabilizing the ligand-receptor complex. scienceforums.net

Hydrogen Bonding Capability: The N-H group of the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a binding pocket. nih.gov Conversely, the nitrogen atom can also act as a hydrogen bond acceptor in certain orientations. This dual capacity enhances its binding versatility.

Hydrophobic Interactions: The bicyclic structure provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar regions of a receptor or enzyme active site.

Structural Mimicry: The indole nucleus mimics the structure of tryptophan, allowing it to interact with biological targets that normally bind this essential amino acid. ijpsr.info This mimicry is a key factor in its broad biological activity.

Many target receptors for indole derivatives are G-protein coupled receptors (GPCRs), which possess conserved binding pockets that are recognized by the indole scaffold, explaining the vast number of drugs containing this substructure. eurekaselect.comnih.gov The unique ability of the indole scaffold to mimic protein structures and bind reversibly to enzymes makes it an exceptional platform for drug discovery. ijpsr.info

Structure-Activity Relationship (SAR) Studies Pertaining to Indole Substitution Patterns

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole scaffold. Extensive Structure-Activity Relationship (SAR) studies have provided insights into how modifications affect potency and selectivity for various targets.

For indole-2-carbaldehyde derivatives like 4,5-dimethyl-1H-indole-2-carbaldehyde, the following SAR observations are particularly relevant:

Substitution at C2: The C2 position is often functionalized to interact with specific regions of a binding pocket. After the N-H proton, the hydrogen at C2 is the next most acidic, making this position amenable to lithiation and subsequent reaction with electrophiles. wikipedia.org In the context of tubulin inhibitors, an aryl group at C2 is often a key feature for potent activity. The aldehyde group at C2 in indole-2-carbaldehyde provides a reactive handle for synthesizing more complex derivatives, such as imines or hydrazones, which can significantly modulate biological activity.

Substitution at C4 and C5: The benzene (B151609) portion of the indole ring is less reactive to electrophilic substitution than the pyrrole (B145914) ring. However, substitutions at positions C4, C5, C6, and C7 are crucial for fine-tuning activity. researchgate.netnih.gov Methyl groups, as seen in this compound, are hydrophobic and can enhance binding in nonpolar pockets. In the context of COX inhibitors, for example, a methoxy (B1213986) group at C5 is a common feature in active compounds like indomethacin. nih.gov For PAR-4 antagonists, a nitro group at C5 was found to be important for activity. nih.gov

The table below summarizes some general SAR findings for indole derivatives across different biological targets.

Table 1: Structure-Activity Relationship (SAR) of Indole Derivatives for Various Biological Targets

| Position on Indole Ring | Target | Effect of Substitution | Example Substituent |

|---|---|---|---|

| N1 | Tubulin | Methylation can significantly enhance anticancer activity. | -CH₃ |

| C2 | EGFR | Often requires a larger aromatic or heterocyclic group for hinge region binding. | Aryl groups |

| C3 | COX-2 | Substitution with acetic acid or related moieties is critical for activity. | -CH₂COOH |

| C5 | COX-2 | Electron-donating groups like methoxy can enhance activity. | -OCH₃ |

| C5 | CB1 Receptor | Halogen substitution (Cl or F) can increase potency. | -Cl, -F |

| C4, C5, C6, C7 | General | Modulates lipophilicity and steric interactions, fine-tuning selectivity and potency. | -CH₃, -Cl, -OCH₃ |

The following table presents inhibitory concentrations (IC₅₀) for selected indole derivatives against various enzyme and cellular targets, illustrating the impact of different substitution patterns.

Table 2: Biological Activity of Selected Indole Derivatives

| Compound Class | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Heterocyclyl-1H-indole derivative (1k) | Tubulin Polymerization | 0.58 µM | nih.gov |

| Indole-chalcone derivative (4) | Tubulin Polymerization | 0.81 µM | mdpi.com |

| Indole-chalcone derivative (4) | Thioredoxin Reductase (TrxR) | 3.728 µM | mdpi.com |

| Indole-based 1,2,4-triazole (B32235) (9p) | Tubulin Polymerization | 8.3 µM | rsc.org |

| Indole-based sulfonamide (11d) | Acetylcholinesterase (AChE) | Good inhibitory activity | mdpi.com |

| Indole-hydrazone derivative (S3) | COX-2 | Selective inhibition noted | nih.gov |

Influence of Methyl Groups at Positions 4 and 5 on Biological Interactions

The substitution pattern on the benzene portion of the indole ring plays a critical role in modulating the molecule's interaction with biological targets. The presence of methyl groups, as seen in this compound, can significantly affect the compound's physicochemical properties and, consequently, its biological activity.

Methyl groups are known to influence a molecule's lipophilicity, which can enhance its ability to cross cell membranes and access intracellular targets. Furthermore, the position of these groups is crucial for determining the specific biological effect. Structure-activity relationship (SAR) studies on various indole derivatives have demonstrated that methylation can either enhance or diminish biological activity depending on the target and the substitution site.

For instance, in a study on pyrido[4,3-b]indoles, the introduction of additional methyl groups led to a more than 10-fold decrease in cytotoxicity, suggesting that steric hindrance can negatively impact the interaction with the biological target. nih.gov Conversely, research on a different class of indole derivatives, tetrahydro-1H-pyrido[4,3-b]indoles, showed that the introduction of a methyl group at specific positions could substantially boost activity. acs.org While specific research on the 4,5-dimethyl substitution pattern of indole-2-carbaldehyde is limited, these findings highlight the principle that the location and steric bulk of substituents are critical determinants of biological function. The methyl groups at the C-4 and C-5 positions can influence the electronic distribution of the indole ring and create a specific steric profile that dictates its binding affinity and selectivity for particular enzymes or receptors.

Table 1: Effect of Methyl Group Position on Biological Activity in Indole Derivatives

| Compound Class | Methyl Group Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrido[4,3-b]indoles | 7,9-dimethyl | >10-fold decrease in cytotoxicity | nih.gov |

| Tetrahydro-1H-pyrido[4,3-b]indoles | 1 or 3 position | Considerable boost in activity | acs.org |

Impact of Aldehyde Functionality and Its Derivatives on Biological Pathways

The aldehyde group at the C-2 position of the indole ring is a key functional group that significantly influences the molecule's reactivity and biological interactions. This electrophilic group can participate in various chemical reactions and form covalent or non-covalent bonds with biological macromolecules, such as proteins and nucleic acids.

The aldehyde moiety is a versatile precursor in chemical synthesis, allowing for the creation of a diverse library of derivatives through reactions like oxidation, reduction, and condensation. For example, oxidation of the aldehyde yields the corresponding carboxylic acid, a functional group present in many biologically active indole compounds.

Mechanistically, the aldehyde group can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of a ligand to its biological target. Molecular docking studies on other indole aldehyde derivatives have shown that the aldehyde can form hydrogen bonds with key amino acid residues in enzyme active sites, such as NTPase-II and TgCDPK1. mdpi.com This interaction is often essential for the compound's inhibitory activity. mdpi.com Furthermore, indole-carboxaldehyde derivatives have demonstrated specific biological activities; for instance, indole-4-carboxaldehyde (B46140) has been shown to possess anti-inflammatory properties. nih.govresearchgate.net The C-2 position of the aldehyde in this compound is expected to similarly govern its interaction with specific biological pathways through such directed intermolecular forces.

Table 2: Biological Roles of the Aldehyde Functionality in Indole Derivatives

| Indole Derivative | Position of Aldehyde | Biological Interaction/Activity | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde derivatives | 3 | Forms hydrogen bonds with Arg-300 residue of NTPase-II | mdpi.com |

| Indole-4-carboxaldehyde | 4 | Attenuates methylglyoxal-induced hepatic inflammation | nih.govresearchgate.net |

Development of Mechanistic Models for Biological Activity

To understand and predict the biological activity of compounds like this compound, researchers develop mechanistic models. These models are computational tools that simulate the interaction between the small molecule and its biological target at an atomic level.

A primary technique used in developing these models is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By simulating the binding of this compound to the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its biological effect. For example, docking studies could elucidate how the C-2 aldehyde and the 4,5-dimethyl groups fit into the binding pocket and interact with specific amino acid residues. nih.gov

Another approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of indole-2-carbaldehyde derivatives with varying substituents and their corresponding activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

Rational Design Principles for Targeted Biological Functionality

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. The principles of rational design can be applied to modify and optimize the biological activity of this compound for a specific therapeutic purpose.

Key strategies in the rational design of indole derivatives include:

Structure-Based Design: This approach utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. With this structural information, modifications can be made to the this compound scaffold to improve its fit and binding affinity to the target's active site. mdpi.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. For example, the aldehyde group could be replaced with other hydrogen-bonding moieties, or the methyl groups could be substituted with other small alkyl or halogen groups to fine-tune the molecule's properties. researchgate.net

Molecular Hybridization: This involves combining structural features from two or more different molecules that are known to have desirable biological activities. By incorporating pharmacophores from other active compounds onto the this compound framework, novel derivatives with potentially enhanced or dual activities can be created.

Through the application of these rational design principles, the this compound scaffold can serve as a starting point for the development of new and improved therapeutic agents with targeted biological functionality.

Future Research Directions and Emerging Paradigms in 4,5 Dimethyl 1h Indole 2 Carbaldehyde Chemistry

Innovations in Synthetic Methodology

The development of efficient and precise synthetic routes is paramount to exploring the full potential of 4,5-dimethyl-1H-indole-2-carbaldehyde. Future research is poised to move beyond classical indole (B1671886) syntheses, focusing on methods that offer high levels of control over regiochemistry and stereochemistry, while also embracing principles of green and sustainable chemistry.

Development of Highly Regioselective and Stereoselective Syntheses

While numerous methods exist for the synthesis of the indole core, achieving specific substitution patterns with high regioselectivity remains a challenge. Future efforts in the synthesis of this compound will likely concentrate on C–H activation and functionalization strategies. These methods allow for the direct introduction of functional groups at specific positions on the indole ring, avoiding the need for pre-functionalized starting materials and lengthy synthetic sequences thieme-connect.com. For instance, palladium-catalyzed oxidative cyclization of N-arylamines has shown promise for the regioselective synthesis of C-2 substituted indoles thieme-connect.comsemanticscholar.org. Adapting such methodologies to precursors of this compound could provide a more atom-economical and efficient route to this target molecule.

Furthermore, the development of stereoselective syntheses of derivatives of this compound is a burgeoning area of interest. Chiral catalysts, such as phosphor-amides, have been successfully employed in the asymmetric reaction of indol-2-yl carbinols with enamides to produce chiral 2-indole-substituted 1,1-diarylalkanes rsc.orgnih.gov. Applying similar organocatalytic approaches to reactions involving this compound could lead to the synthesis of enantiomerically pure compounds with potential applications in asymmetric catalysis and as chiral building blocks for pharmaceuticals.

Exploration of Novel Catalytic Systems and Sustainable Approaches

The drive towards greener and more sustainable chemical processes is reshaping synthetic organic chemistry. Future syntheses of this compound and its derivatives are expected to increasingly utilize novel catalytic systems that operate under mild conditions and minimize waste. This includes the use of non-toxic, inexpensive, and reusable catalysts such as nano-TiO2 and graphene oxide-supported copper bromide for Friedel-Crafts type reactions with indoles beilstein-journals.org. These catalysts have demonstrated high efficiency in solvent-free conditions, which aligns with the principles of sustainable chemistry beilstein-journals.org.

Multicomponent reactions (MCRs) represent another sustainable approach, allowing for the construction of complex molecules in a single step from simple starting materials researchgate.net. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the synthesis of indole-2-carboxamides under mild and benign conditions, using ethanol as a solvent and avoiding metal catalysts researchgate.net. Adapting this strategy for the synthesis of this compound could offer a highly efficient and environmentally friendly route.

| Catalytic System | Reaction Type | Sustainability Advantages | Potential Application for this compound |

| Nano-TiO2 | Friedel-Crafts alkylation | Non-toxic, inexpensive, reusable, solvent-free conditions beilstein-journals.org | Synthesis of bis(indolyl)methanes and other derivatives. |

| Graphene oxide-CuBr | Friedel-Crafts alkylation | High chemical stability, low catalyst loading beilstein-journals.org | Efficient synthesis of derivatives under mild conditions. |

| Organocatalysts (e.g., Phosphoramides) | Asymmetric alkylation | Metal-free, high stereoselectivity rsc.orgnih.gov | Enantioselective synthesis of chiral derivatives. |